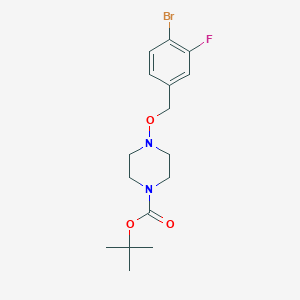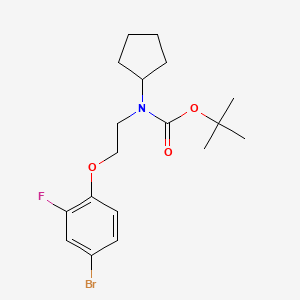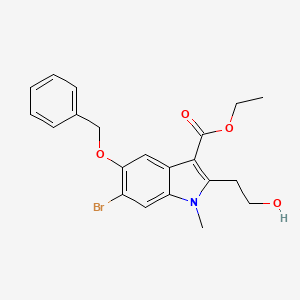![molecular formula C8H17KO3Si B1408204 Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate CAS No. 1803585-09-2](/img/structure/B1408204.png)
Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate
Descripción general
Descripción
Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate is a chemical compound with the molecular formula C8H17KO3Si . It has a molecular weight of 228.40 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a potassium atom, two oxygen atoms, three carbon atoms, and a silicon atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Aplicaciones Científicas De Investigación
Selective Deprotection in Organic Synthesis
The use of potassium fluoride on basic alumina in acetonitrile with ultrasound for the selective deprotection of tert-butyldimethylsilyl ethers of phenols is an important application. This method readily cleaves tert-butyldimethylsilyl ethers of phenols at room temperature, which is valuable in complex organic synthesis (Schmittling & Sawyer, 1991).
Gold-Catalyzed Reactions in Organic Chemistry
In 2020, a highly efficient gold-catalyzed approach was developed for the construction of 6-(tert-butyldimethylsilyl)oxy-tetrahydropyrrolo[1,2-c][1,3]oxazin-1- ones. This reaction demonstrated tolerance for a wide range of substituted N,O-acetals and ynamides, leading to novel heterocycles (Zhang et al., 2020).
Chemoselective Desilylation Procedures
A method for desilylation of O-tert-butyldimethylsilyl ethers was developed using chlorotrimethylsilane and potassium fluoride dihydrate in acetonitrile. This alternative procedure is chemoselective and effective for practical applications in organic synthesis (Peng & Li, 2006).
Synthetic Utility in Organic Compounds
Potassium carbonate/Kriptofix 222 and pyridinium p-toluenesulfonate or BF3-etherate have been used to remove the tert-butyldimethylsilyl group from phenolic and alcoholic silyl ethers, respectively. This methodology finds wide applicability in complex organic synthesis (Prakash, Saleh, & Blair, 1994).
Ring Cleavage in Cyclic Acetals
Oxidative ring cleavage of cyclic acetals to glycol monoesters via intermediate tert-butylperoxy ortho esters has been achieved using tert-butylperoxy-lambda(3)-iodanes (Sueda, Fukuda, & Ochiai, 2001).
Formation of Homo- and Heterocyclosilanes
The generation of α,ω-oligosilyl dianions and their use in the formation of homo- and heterocyclosilanes has been explored. This includes the synthesis of sila-, stanna-, and zirconocenacyclosilanes (Fischer et al., 2003).
Desilylation in Oligoribonucleotide Synthesis
The hydrolytic removal of the 2‘-tert-butyldimethylsilyl group from a 2‘-O-TBDMS protected UpU dimer and related derivatives under various acidic conditions has been investigated, showing efficient desilylation (Kawahara, Wada, & Sekine, 1996).
Sensor Development for Zinc Determination
Potassium hydrotris(N-tert-butyl-2-thioimidazolyl)borate and potassium hydrotris(3-tert-butyl-5-isopropyl-l-pyrazolyl)borate were evaluated as ionophores for a poly(vinyl chloride) membrane sensor for Zn(II) ions, demonstrating their utility in biological and environmental samples analysis (Singh et al., 2007).
Application in Artificial Ion Channels
The formation of a lipophilic G-quadruplex by 5‘-tert-butyl-dimethylsilyl-2‘,3‘,-di-O-isopropylidene G 2, which has a strong affinity for alkali metal cations, has potential applications in developing artificial ion channels (Forman, Fettinger, Pieraccini, Gottarelli, & Davis, 2000).
Propiedades
IUPAC Name |
potassium;2-[tert-butyl(dimethyl)silyl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si.K/c1-8(2,3)12(4,5)11-6-7(9)10;/h6H2,1-5H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGHJVUBSIMFEL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17KO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803585-09-2 | |
| Record name | potassium 2-[(tert-butyldimethylsilyl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



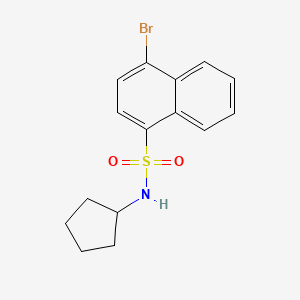
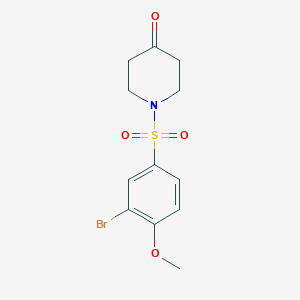

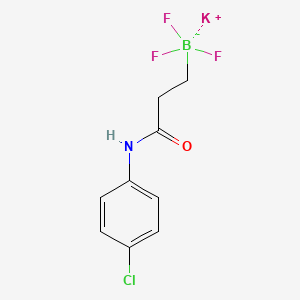

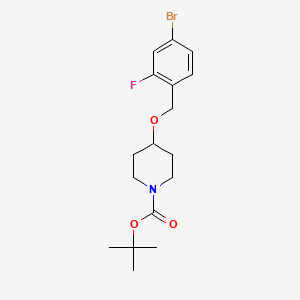
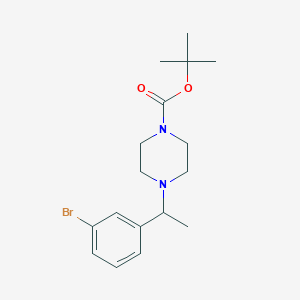
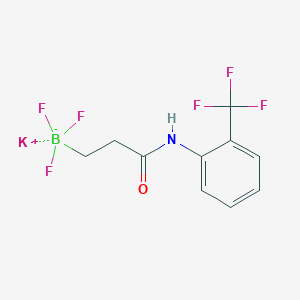

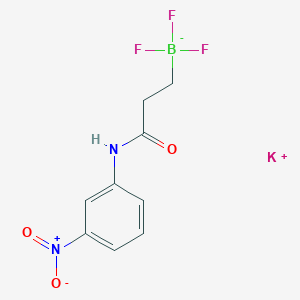
![1-Isopropyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B1408139.png)
